

In-Depth Technical Guide to the Spectroscopic Data of Chitinovorin A

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for **Chitinovorin A**, a novel β -lactam antibiotic. The information presented herein is crucial for researchers involved in natural product synthesis, antibiotic development, and structural biology.

Introduction

Chitinovorin A is a member of the chitinovorin family of antibiotics, which are produced by the bacterium Flavobacterium chitinovorum. These compounds are of significant interest due to their unique structural features and potential as antimicrobial agents. The isolation and initial characterization of Chitinovorins A, B, and C were first reported by Shoji et al. in 1984. **Chitinovorin A** is a complex molecule belonging to the class of β-lactam antibiotics.

Chemical Structure and Properties

- Molecular Formula: C26H41N9O11S
- IUPAC Name: (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Spectroscopic Data



At present, detailed, publicly available ¹H NMR and comprehensive mass spectrometry data specifically for **Chitinovorin A** are limited. The primary reference for the chitinovorin family of compounds focuses on the isolation and structural elucidation, with some specific data provided for related analogs like Chitinovorin D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the complete 1 H and 13 C NMR data for **Chitinovorin A** are not readily available in public databases, analysis of the structurally similar Chitinovorin D provides valuable insights. Chitinovorin D shares the same 7β -side chain as **Chitinovorin A**. The 13 C NMR data for Chitinovorin D, recorded in D₂O with acetonitrile as an internal reference (δ =1.7 ppm), confirms the presence of a 7α -formylaminocephem nucleus.[1]

Table 1: Key Structural Moieties of Chitinovorins and Expected NMR Signals

Structural Moiety	Expected ¹ H NMR Signals (ppm)	Expected ¹³ C NMR Signals (ppm)
β-Lactam Core	4.5 - 6.0	40 - 70 (C-6, C-7), 160 - 175 (C=O)
Amino Acid Residues	1.0 - 4.5 (α-H, side chains)	170 - 180 (C=O), 50 - 60 (α-C), 15 - 40 (side chains)
Formyl Group	~8.0 (singlet)	~160
Guanidino Group	7.0 - 8.0 (broad)	~157

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of complex natural products like **Chitinovorin A**.

Table 2: Mass Spectrometry Data for Chitinovorin A



Parameter	Value
Molecular Formula	C ₂₆ H ₄ 1N ₉ O ₁₁ S
Monoisotopic Mass	687.2646 g/mol
Ionization Mode	Electrospray Ionization (ESI) is typically used for such molecules.
Expected [M+H]+	688.2725 m/z
Expected [M-H] ⁻	686.2569 m/z

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Chitinovorin A** are not explicitly available. However, based on standard practices for the characterization of novel natural products, the following methodologies are recommended.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve a pure sample of **Chitinovorin A** (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound.
- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended to achieve optimal resolution and sensitivity for this complex molecule.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Solvent suppression techniques may be necessary if residual solvent signals obscure important resonances.



- 13C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
- 2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

High-Resolution Mass Spectrometry (HRMS) Protocol

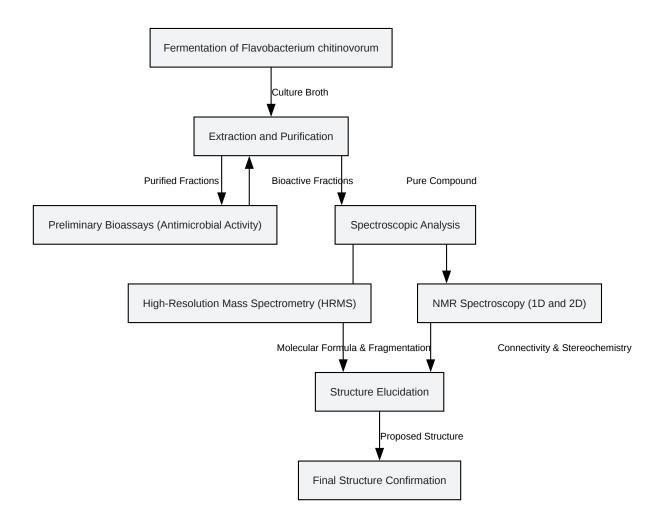
- Sample Preparation: Prepare a dilute solution of **Chitinovorin A** (e.g., 1-10 μg/mL) in a solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS) is ideal.
- Data Acquisition:
 - Infuse the sample directly or inject it through the LC system.
 - Acquire data in both positive and negative ion modes to observe the protonated ([M+H]+)
 and deprotonated ([M-H]-) molecular ions.



 Perform tandem mass spectrometry (MS/MS) on the molecular ions to obtain fragmentation patterns, which can provide valuable structural information.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like **Chitinovorin A**.



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References

- 1. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Chitinovorin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565868#spectroscopic-data-for-chitinovorin-a-nmr-ms]

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